(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 375.436. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antituberculosis Applications
A study on derivatives of a similar chemical structure highlighted their synthesis and subsequent testing for anticancer and antituberculosis activities. The compounds were synthesized using a reductive amination method and screened against human breast cancer cell lines and Mycobacterium tuberculosis. Some of these compounds exhibited notable anticancer and antituberculosis effects, emphasizing the chemical's potential in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibition for Cancer Therapy
Another research focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, revealing their cytotoxic activity against various cancer cell lines. These compounds, particularly one identified as compound 10ec, showed high cytotoxicity towards the BT-474 cancer cell line, indicating its ability to inhibit tubulin polymerization, a critical process for cell division in cancer cells. This action suggests its utility in developing new cancer treatments (Manasa et al., 2020).
Inhibition of Tubulin Polymerization and Cancer Cell Growth
Research on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine revealed several analogues with potent antiproliferative properties against numerous cancer cell lines. These compounds were effective in inhibiting tubulin polymerization and inducing cell cycle arrest, offering a promising approach for cancer therapy (Prinz et al., 2017).
Antimicrobial Activities
Synthesis and biological activity studies of triazole analogues of piperazine showed significant antibacterial activity against various human pathogenic bacteria. Some compounds demonstrated considerable inhibition of bacterial growth, highlighting the chemical's potential in antimicrobial drug development (Nagaraj, Srinivas, & Rao, 2018).
Histamine H3 Receptor Antagonism
The preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists was detailed, identifying compounds with significant wake-promoting activity. This research marks the compound's relevance in addressing disorders related to the central nervous system, such as sleep disorders (Letavic et al., 2015).
Mechanism of Action
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar moieties have been found to impact a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds containing a piperazine moiety are generally well absorbed and distributed throughout the body . The triazole ring is known to be metabolically stable, which could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities associated with pyridazinone, piperazine, and triazole moieties, the compound could potentially have a wide range of effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the piperazine moiety is known to be sensitive to pH, which could impact the compound’s activity
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c28-20(18-14-21-27(24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(22-23-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDORTKPAGOPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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